N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13(2)23-10-9-19(22-23)20(24)21-16-7-8-18-15(12-16)11-14-5-3-4-6-17(14)18/h3-10,12-13H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOORBOQCFQTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts acylation reaction, where fluorenone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the fluorenyl-pyrazole intermediate with isopropylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Fluorenyl-Linked Carboxamides and Pyrazolines
- N-(9H-Fluoren-2-yl) Prop-2-ynamide Derivatives (e.g., 5a, 5w): These compounds (e.g., 5a: C₃₇H₃₄N₂O₃) share the fluorenyl-carboxamide backbone but differ in substituents, such as cyclohexylcarbamoyl and aryl groups. Their synthesis involves multi-step reactions, including recrystallization from ethanol for purification . In contrast, the target compound’s 1-isopropyl-pyrazole core may require distinct cyclization strategies, such as hydrazine-based condensations, as seen in pyrazoline syntheses .
- Pyrazoline Derivatives (e.g., FP01–FP04): Compounds like FP01 (C₂₀H₁₅ClFNO) incorporate a partially saturated pyrazoline ring linked to fluorenyl and chlorofuran groups. These are synthesized via chalcone intermediates and phenylhydrazine cyclocondensation, yielding antimicrobial and antioxidant activities .
Dithiolo-Thiazine Derivatives
Compounds such as Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(9H-fluoren-2-yl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate (C₂₅H₂₀N₂O₆S₅) feature complex sulfur-rich heterocycles with fluorenyl-carbamoyl groups. These derivatives exhibit higher melting points (240–242°C) compared to pyrazole analogs (165–203°C), likely due to enhanced rigidity and intermolecular interactions .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : Pyrazole/ynamide derivatives (e.g., 5a, 5w) generally melt below 200°C, whereas sulfur-rich dithiolo-thiazines exhibit higher thermal stability (>240°C) .
- IR Spectroscopy : Carboxamide C=O stretches in analogs appear at ~1638–1642 cm⁻¹, consistent with the target compound’s expected profile .
Challenges and Contradictions
- Structural Complexity vs. Activity : While sulfur-rich dithiolo-thiazines show high thermal stability, their synthetic complexity and lack of reported bioactivity limit direct comparisons with simpler pyrazole-carboxamides .
Biological Activity
N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The compound belongs to the pyrazole class, which has been associated with various therapeutic effects, including anti-inflammatory, antimicrobial, and antitumor activities.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a fluorenyl group and an isopropyl moiety, contributing to its unique chemical properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 244.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, N-(trifluoromethyl)phenyl-substituted pyrazole derivatives exhibited significant anti-MRSA activity, with minimum inhibitory concentration (MIC) values below 1 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial strains.
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds within this class can inhibit key cancer-related pathways. For example, certain pyrazoles have shown inhibitory effects on BRAF(V600E) and EGFR, which are critical targets in cancer therapy . Although specific studies on this compound are scarce, its design suggests it may possess similar antitumor mechanisms.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. Compounds like 3,4-diaryl pyrazoles have demonstrated significant inhibition of pro-inflammatory cytokines in vitro . The potential of this compound to modulate inflammatory pathways warrants further investigation.
Case Studies
- Antimicrobial Evaluation : A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The best-performing compound showed an MIC of 0.5 µg/mL against MRSA .
- Antitumor Screening : In vitro testing of related pyrazole compounds against various human tumor cell lines revealed significant cytotoxicity, suggesting that modifications to the pyrazole structure can enhance antitumor activity .
- Inflammation Models : In animal models of inflammation, certain pyrazole derivatives reduced edema significantly compared to controls, indicating their potential as therapeutic agents for inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazoles often act as enzyme inhibitors in metabolic pathways relevant to cancer and inflammation.
- Receptor Modulation : These compounds may interact with various receptors involved in inflammatory responses or cancer cell proliferation.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide?
- Methodological Answer : Utilize statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., reaction temperature, catalyst loading, solvent polarity) that influence yield and purity. Central composite designs may further refine optimal conditions . Coupling this with purification techniques like silica gel chromatography (as described in pyrazole-carboxamide analogs) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and fluorenyl substitution patterns via H and C NMR, referencing analogs like N-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide ( ).
- HPLC-MS : Validate purity (>95%) and detect trace impurities using reverse-phase chromatography with UV/Vis or mass detection .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for fluorenylmethyl carbamate derivatives (e.g., GUAMYYOQAAUXLR-CYBMUJFWSA-N in ).
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro Screening : Use standardized assays (e.g., kinase inhibition, antimicrobial susceptibility) with positive/negative controls. For pyrazole-carboxamide derivatives, IC values against target enzymes or pathogens should be quantified .
- Structure-Activity Relationship (SAR) : Compare activity with structurally related compounds (e.g., N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide in ) to identify critical functional groups.
Advanced Research Questions
Q. How can computational chemistry resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways (e.g., cyclization or amide coupling steps) and identify transition states. ICReDD’s approach combines these with experimental data to validate mechanisms .
- Machine Learning : Train models on existing reaction datasets to predict side products or competing pathways, reducing experimental ambiguity .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Control : Implement real-time monitoring (e.g., in-line FTIR or Raman spectroscopy) to track reaction progress and adjust parameters dynamically .
- Membrane Separation Technologies : Optimize purification at scale using nanofiltration or solvent-resistant membranes to replace traditional column chromatography .
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-validate results. For example, inconsistencies in IC values for pyrazole derivatives may arise from solvent effects or protein binding artifacts .
- Data Normalization : Apply statistical tools (e.g., Z-score transformation) to harmonize results from high-throughput screens .
Q. What advanced techniques can elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors or enzymes.
- Cryo-EM or X-ray Crystallography : Resolve 3D structures of the compound bound to targets, as seen in studies of fluorenylmethyl carbamates .
Key Considerations
- Methodological Rigor : Prioritize peer-reviewed synthesis and characterization protocols from journals like Polish Journal of Chemical Technology and crystallography studies .
- Advanced Techniques : Leverage ICReDD’s computational-experimental integration for mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
